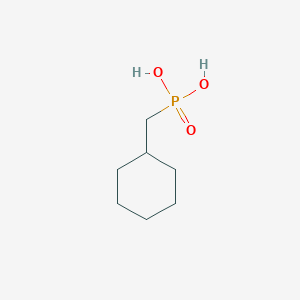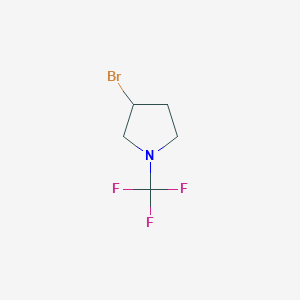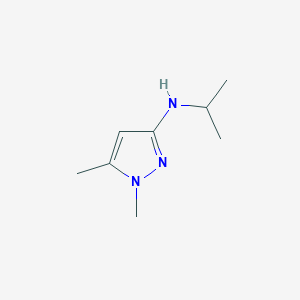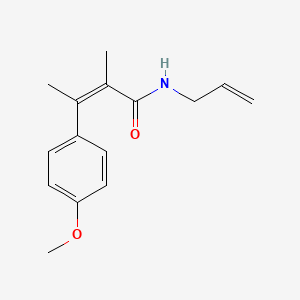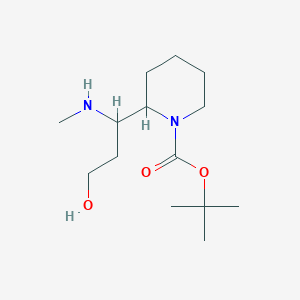
5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-7-methoxy-5-(8-azabicyclo(3.2.1)oct-3-yl)oxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine is a complex organic compound belonging to the class of dibenzocycloheptenes. This compound is characterized by its unique structural features, which include a bicyclic azabicyclo[3.2.1]octane moiety and a benzo[4,5]cyclohepta[1,2-b]pyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central component of the compound. This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold . The stereochemical control is achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multistep processes with optimization for large-scale production. Techniques such as flash chromatography and the use of specific catalysts and reagents are essential for achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares the 8-azabicyclo[3.2.1]octane scaffold and has been studied for its nematicidal activity.
Tropane alkaloids: These compounds also contain the 8-azabicyclo[3.2.1]octane scaffold and exhibit a wide range of biological activities.
Uniqueness
10,11-Dihydro-7-methoxy-5-(8-azabicyclo[3.2.1]oct-3-yl)oxy-5H-benzo[4,5]cyclohepta[1,2-b]pyridine is unique due to its combination of the azabicyclo[3.2.1]octane moiety and the benzo[4,5]cyclohepta[1,2-b]pyridine core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
63917-54-4 |
|---|---|
Formule moléculaire |
C22H26N2O2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-(8-azabicyclo[3.2.1]octan-3-yloxy)-14-methoxy-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C22H26N2O2/c1-25-17-8-4-14-5-9-21-19(3-2-10-23-21)22(20(14)13-17)26-18-11-15-6-7-16(12-18)24-15/h2-4,8,10,13,15-16,18,22,24H,5-7,9,11-12H2,1H3 |
Clé InChI |
YFYVSRNSUJGOCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC3=C(C2OC4CC5CCC(C4)N5)C=CC=N3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


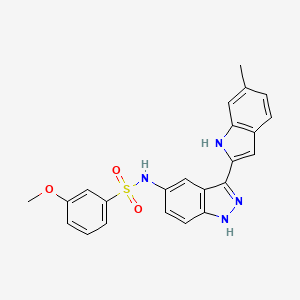

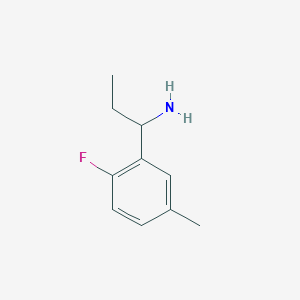

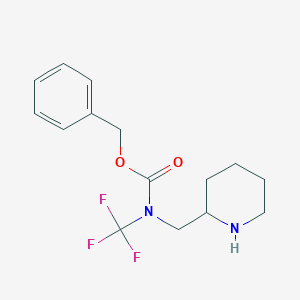

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

